molecular formula C13H19INO4P B4890270 diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate

diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate

Cat. No. B4890270
M. Wt: 411.17 g/mol
InChI Key: JSDBIIJJLDXNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate, also known as IMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMP is a phosphonate ester derivative of the N-methylated amino acid, glycine, and is a member of the class of compounds known as phosphonate esters.

Mechanism of Action

The mechanism of action of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is not fully understood. However, it is believed that diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has also been found to inhibit the replication of various viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is its broad-spectrum activity against various diseases and conditions. However, one of the limitations of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is its poor solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate. One area of research is the development of new drugs based on the structure of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate. Another area of research is the investigation of the mechanism of action of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate and its potential targets in the body. Additionally, there is a need for further studies to determine the safety and efficacy of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate in humans.

Synthesis Methods

The synthesis of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate involves the reaction of diethyl phosphite with N-methyl glycine methyl ester to form diethyl {[(methylamino)methyl]phosphonate}. This intermediate is then reacted with 4-iodobenzoyl chloride to produce diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate.

Scientific Research Applications

Diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate has been found to exhibit potent anti-inflammatory, antiviral, and anticancer activities.

properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19INO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-6-8-12(14)9-7-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBIIJJLDXNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C(=O)C1=CC=C(C=C1)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19INO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.